molecular formula C14H19NO2 B4805442 4-(allyloxy)-N-(sec-butyl)benzamide

4-(allyloxy)-N-(sec-butyl)benzamide

Cat. No.: B4805442
M. Wt: 233.31 g/mol
InChI Key: HTGRZZLYLOXSEP-UHFFFAOYSA-N
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Description

4-(Allyloxy)-N-(sec-butyl)benzamide is a benzamide derivative characterized by an allyloxy group at the para position of the benzene ring and a sec-butyl substituent on the amide nitrogen. Benzamide derivatives are known for their versatility in drug discovery due to their synthetic accessibility and tunable pharmacophores. The allyloxy group may enhance lipophilicity and influence binding interactions, while the sec-butyl substituent could contribute to steric effects and receptor subtype selectivity .

Properties

IUPAC Name

N-butan-2-yl-4-prop-2-enoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-4-10-17-13-8-6-12(7-9-13)14(16)15-11(3)5-2/h4,6-9,11H,1,5,10H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGRZZLYLOXSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(allyloxy)-N-(sec-butyl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzamide with allyl bromide in the presence of a base such as potassium carbonate to form 4-(allyloxy)benzamide. This intermediate is then reacted with sec-butylamine under suitable conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can facilitate the direct introduction of functional groups, making the process more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

4-(allyloxy)-N-(sec-butyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-(carboxy)benzamide.

    Reduction: Formation of 4-(allyloxy)-N-(sec-butyl)aniline.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

4-(allyloxy)-N-(sec-butyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(allyloxy)-N-(sec-butyl)benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The allyloxy group may facilitate binding to active sites, while the sec-butyl group can enhance the compound’s hydrophobic interactions with target proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitutions on the Amide Nitrogen

a. Pyridinyl Substituents
  • 4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide (Compound 1): Activity: Acts as a negative allosteric modulator (NAM) of hα4β2 nAChRs with an IC50 of 6.0 µM and ~5-fold selectivity over hα3β4 nAChRs . Synthesis: Prepared via coupling of 2-amino-6-methylpyridine with 4-allyloxybenzoyl chloride under reflux conditions . Key Data: Melting point 86–89°C; characterized by <sup>1</sup>H/<sup>13</sup>C NMR .
  • 4-(Allyloxy)-N-(6-bromopyridin-2-yl)benzamide (Compound 9): Activity: Similar NAM activity but with reduced potency compared to Compound 1 . Synthesis: Utilizes 2-amino-6-bromopyridine; yield 82%, melting point 102–105°C .
b. Aromatic and Heterocyclic Substituents
  • N-(2-Nitrophenyl)-4-bromo-benzamide :

    • Structure : Features a nitro group and bromo substituent.
    • Application : Used in crystallographic studies; structural parameters differ significantly due to electron-withdrawing groups .
  • N-(4-Methoxy-2-nitrophenyl)-4-bromo-benzamide (4MNB) :

    • Comparison : Methoxy and nitro groups increase polarity, contrasting with the hydrophobic sec-butyl group in the target compound .

Variations in the Alkoxy Group

a. Allyloxy vs. Benzyloxy
  • 4-(Benzyloxy)-N-butylbenzamide: Synthesis: Optimized via ultrasound-assisted methods, achieving higher yields (e.g., 85–92%) compared to conventional reflux .
b. Allyloxy vs. Ethoxy/Isopropoxy
  • N-(sec-butyl)-4-ethoxybenzamide and N-(sec-butyl)-4-isopropoxybenzamide :
    • Structure : Differ in alkoxy chain length (ethoxy: C2, isopropoxy: C3 vs. allyloxy: C3 unsaturated).
    • Properties : Ethoxy/isopropoxy groups are less reactive than allyloxy, which may participate in conjugation or metabolic oxidation .

Key Research Findings

Receptor Selectivity : Pyridinyl-substituted benzamides exhibit modest nAChR subtype selectivity, while sec-butyl analogs may prioritize metabolic stability over receptor affinity .

Synthetic Efficiency : Ultrasound-assisted synthesis improves yields for benzyloxy analogs (85–92%) compared to conventional methods (60–70%) .

Structural Flexibility : Alkoxy groups (allyloxy vs. ethoxy) and nitrogen substituents (sec-butyl vs. pyridinyl) allow fine-tuning of physicochemical and biological properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(allyloxy)-N-(sec-butyl)benzamide
Reactant of Route 2
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4-(allyloxy)-N-(sec-butyl)benzamide

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